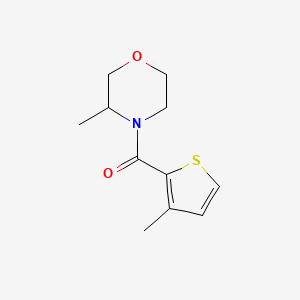
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MMMP belongs to the class of compounds known as morpholine derivatives and has a molecular formula of C12H17NO2S.
作用機序
The exact mechanism of action of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has also been shown to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the frequency and severity of seizures in mice, as well as to reduce the perception of pain in rats. (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has also been shown to have anti-inflammatory effects, reducing the production of certain cytokines and chemokines in vitro.
実験室実験の利点と制限
One of the main advantages of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is its relatively simple synthesis, which makes it readily available for use in laboratory experiments. However, one limitation of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is its relatively low potency compared to other anticonvulsant and analgesic drugs, which may limit its potential therapeutic applications.
将来の方向性
There are several potential future directions for research on (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone. One area of interest is the development of more potent analogs of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone that could be used as more effective anticonvulsant and analgesic drugs. Another area of interest is the investigation of the potential anti-inflammatory properties of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its analogs, which could have applications in the treatment of a range of inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its analogs, which could help to identify new targets for drug development.
合成法
The synthesis of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone involves a multi-step process that begins with the reaction of 3-methylmorpholine with 2-bromo-3-methylthiophene in the presence of a palladium catalyst to form the intermediate compound, (3-methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanol. This intermediate is then oxidized using a mixture of pyridine and chromic acid to yield the final product, (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone.
科学的研究の応用
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticonvulsant and analgesic properties in animal models, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
特性
IUPAC Name |
(3-methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-6-15-10(8)11(13)12-4-5-14-7-9(12)2/h3,6,9H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMASDQXXRNOCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)



![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)


![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)

![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)